molecular formula C18H16N4O5S3 B6552647 methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate CAS No. 1040656-83-4

methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate

Cat. No.: B6552647
CAS No.: 1040656-83-4
M. Wt: 464.5 g/mol
InChI Key: GKKHMXAXQPSZGB-UHFFFAOYSA-N
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Description

Methyl 2-(2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a useful research compound. Its molecular formula is C18H16N4O5S3 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.02828314 g/mol and the complexity rating of the compound is 717. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It’s worth noting that thiophene derivatives are often used in studies of metal detoxification and oxidative stress involving metallothionein .

Mode of Action

It’s known that thiophene derivatives can participate in organocatalyzed asymmetric reductive amination of ketones . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Pharmacokinetics

Organoboron compounds, which are often used in suzuki–miyaura coupling reactions, are known for their stability, ease of preparation, and environmental benignity . These properties may influence the bioavailability of the compound.

Result of Action

The compound’s involvement in the suzuki–miyaura coupling reaction suggests that it may contribute to the formation of new carbon–carbon bonds .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the stability of organoboron compounds used in Suzuki–Miyaura coupling reactions can be affected by air and moisture . Additionally, the reaction conditions for these processes are known to be exceptionally mild and functional group tolerant , which may also influence the compound’s action, efficacy, and stability.

Properties

IUPAC Name

methyl 2-[[2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S3/c1-27-17(24)11-5-2-3-6-12(11)21-14(23)10-29-18-20-9-13(16(19)22-18)30(25,26)15-7-4-8-28-15/h2-9H,10H2,1H3,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKHMXAXQPSZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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